molecular formula C9H6F2N2 B1457560 6,8-Difluoroisoquinolin-1-amine CAS No. 1368498-76-3

6,8-Difluoroisoquinolin-1-amine

Cat. No. B1457560
CAS RN: 1368498-76-3
M. Wt: 180.15 g/mol
InChI Key: FWWNNMQMAMHUMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as 6,8-Difluoroisoquinolin-1-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of 6,8-Difluoroisoquinolin-1-amine can be analyzed using various methods. For instance, a tool named “What is this? (WIT)” has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .


Chemical Reactions Analysis

The chemical reactions involving 6,8-Difluoroisoquinolin-1-amine can be analyzed using various methods. For instance, ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

Research involving isoquinoline derivatives, such as the enantioselective synthesis of 1-vinyltetrahydroisoquinolines, highlights the role of these compounds in the synthesis of naturally occurring isoquinoline alkaloids. The use of palladium-catalyzed intramolecular asymmetric allylic amination reactions for synthesizing isoquinoline derivatives with high enantioselectivity underlines the significance of these compounds in medicinal chemistry and the pharmaceutical industry (Chih-Wei Chien et al., 2011).

Precursors in Organic Synthesis

Isoquinoline and its derivatives serve as precursors in the synthesis of complex organic molecules. For instance, 2,2-difluorohomopropargyl esters, related to difluoroisoquinolinones, have been synthesized and used as effective precursors in generating homopropargylic amides and ketones. Such compounds are instrumental in creating cyclic compounds through ring-closing metathesis, showcasing the versatility of isoquinoline derivatives in synthetic organic chemistry (S. Arimitsu et al., 2008).

Antibacterial Research

The synthesis and investigation of antibacterial properties of 8-nitrofluoroquinolone derivatives demonstrate the potential of isoquinoline derivatives in developing new antibacterial agents. This research suggests the role of isoquinoline derivatives in combating bacterial infections, thereby indicating a possible research pathway for 6,8-Difluoroisoquinolin-1-amine in antibacterial studies (Y. Al-Hiari et al., 2007).

Analytical Chemistry Applications

Isoquinoline derivatives have been utilized in analytical chemistry for the profiling and quantitation of amine group-containing metabolites. The derivatization of these compounds for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis underscores their importance in biochemical and pharmaceutical analysis, indicating potential applications for 6,8-Difluoroisoquinolin-1-amine in similar analytical methodologies (B. Boughton et al., 2011).

Neuropharmacological Research

Research on isoquinolinium derivatives for their affinity for apamin-sensitive binding sites reveals the potential of isoquinoline derivatives in neuropharmacological research. These studies suggest that compounds like 6,8-Difluoroisoquinolin-1-amine could be explored for their effects on Ca2+-activated K+ channels, which are relevant in various neurological disorders (A. Graulich et al., 2006).

Safety And Hazards

While specific safety and hazards related to 6,8-Difluoroisoquinolin-1-amine are not mentioned in the search results, it’s important to note that handling any chemical compound should follow safety regulations. This includes wearing appropriate personal protective equipment (PPE) and following the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

6,8-difluoroisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-3-5-1-2-13-9(12)8(5)7(11)4-6/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWNNMQMAMHUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(C=C(C=C21)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoroisoquinolin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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